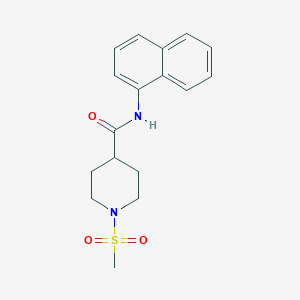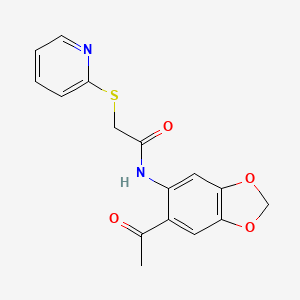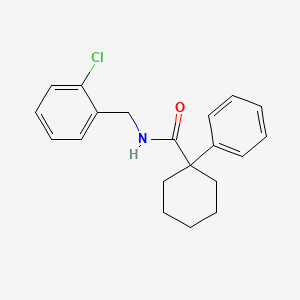
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea, commonly known as Brachycladine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Brachycladine belongs to the class of 1,2,4-triazole-3-thione derivatives, which have been found to possess several biological activities.
Mécanisme D'action
The mechanism of action of Brachycladine is not fully understood. However, it has been proposed that Brachycladine exerts its biological activities by inhibiting the activity of specific enzymes or proteins. For example, Brachycladine has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
Brachycladine has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that Brachycladine exhibits antifungal and antibacterial activities against a wide range of microorganisms. It has also been shown to inhibit the growth of tumor cells in vitro. In vivo studies have shown that Brachycladine exhibits herbicidal and insecticidal activities. It has also been shown to exhibit antitumor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Brachycladine is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and pesticides. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of Brachycladine is its low solubility in water, which makes it difficult to administer orally. This limits its potential applications in medicine and agriculture.
Orientations Futures
There are several future directions for research on Brachycladine. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Brachycladine, which could lead to the development of new drugs targeting specific enzymes or proteins. Additionally, the potential applications of Brachycladine in material science and nanotechnology should be explored. Finally, the safety and toxicity of Brachycladine should be thoroughly investigated to ensure its potential applications in medicine and agriculture do not pose a risk to human health or the environment.
Méthodes De Synthèse
Brachycladine can be synthesized by the reaction of 4-bromo-2-chloroaniline with thiourea and sodium hydroxide in ethanol. The resulting compound is then treated with hydrazine hydrate to obtain Brachycladine. The overall yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
Brachycladine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Brachycladine has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been shown to be an effective inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. In agriculture, Brachycladine has been found to possess herbicidal and insecticidal activities. In material science, Brachycladine has been used as a building block for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN5O/c10-6-1-2-8(7(11)3-6)14-9(17)15-16-4-12-13-5-16/h1-5H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNKWKVTPEEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)




![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)


![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)

![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)
